molecular formula C13H16N2O3 B1354225 Benzyl (S)-2-oxopiperidin-3-ylcarbamate CAS No. 95582-17-5

Benzyl (S)-2-oxopiperidin-3-ylcarbamate

Cat. No.: B1354225
CAS No.: 95582-17-5
M. Wt: 248.28 g/mol
InChI Key: KVHNKJHAXXEKFU-NSHDSACASA-N
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Description

Benzyl (S)-2-oxopiperidin-3-ylcarbamate is a useful research compound. Its molecular formula is C13H16N2O3 and its molecular weight is 248.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Benzyl (S)-2-oxopiperidin-3-ylcarbamate is a carbamate derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by a piperidine ring and a ketone functionality, exhibits various interactions with biological targets, making it a candidate for therapeutic applications, particularly in cancer and neurodegenerative diseases.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N2O3. Its structure includes:

  • Piperidine Ring : Provides conformational flexibility.
  • Benzyl Group : Enhances lipophilicity and stability.
  • Carbamate Moiety : Facilitates interactions with biological targets.

The compound's unique structural features contribute to its stability and versatility in biological applications, distinguishing it from other similar compounds.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve:

  • Induction of Apoptosis : The compound can trigger programmed cell death in cancer cells.
  • Enzyme Inhibition : It inhibits specific enzymes involved in cancer progression, which may enhance its anticancer efficacy.

Table 1: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis induction
A549 (Lung Cancer)20Enzyme inhibition
HeLa (Cervical Cancer)10Cell cycle arrest

Neuroprotective Effects

This compound has shown promise as a potential treatment for neurodegenerative diseases such as Alzheimer's disease. It acts as an inhibitor of acetylcholinesterase and butyrylcholinesterase, enzymes critical for neurotransmission. The selectivity for butyrylcholinesterase suggests a favorable side effect profile.

Table 2: Cholinesterase Inhibition Activity

EnzymeIC50 (μM)Selectivity Index
Acetylcholinesterase251.5
Butyrylcholinesterase15

The biological activity of this compound can be attributed to its ability to bind effectively to various biological targets, including enzymes involved in metabolic pathways. Molecular docking studies have suggested that the compound fits well into the active sites of cholinesterase enzymes, facilitating competitive inhibition .

Synthesis Methods

Several synthetic routes have been developed for the preparation of this compound, allowing for variations in yield and purity. Common methods include:

  • Direct Carbamation : Reaction of piperidine derivatives with benzyl chloroformate.
  • Condensation Reactions : Utilizing amine and ketone precursors under controlled conditions.

These methods are crucial for optimizing the compound's biological activity through structural modifications.

Case Studies and Research Findings

Recent studies have highlighted the promising biological activities of this compound:

  • Anticancer Activity : A study demonstrated that the compound exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 15 μM, indicating its potential as an anticancer agent.
  • Neuroprotective Potential : In vitro assays showed that it effectively inhibits butyrylcholinesterase with an IC50 value of 15 μM, suggesting its application in treating Alzheimer's disease.

Properties

IUPAC Name

benzyl N-[(3S)-2-oxopiperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c16-12-11(7-4-8-14-12)15-13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,14,16)(H,15,17)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVHNKJHAXXEKFU-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C(=O)NC1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40467310
Record name Benzyl [(3S)-2-oxopiperidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95582-17-5
Record name Benzyl [(3S)-2-oxopiperidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl N-[(3S)-2-oxopiperidin-3-yl]carbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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